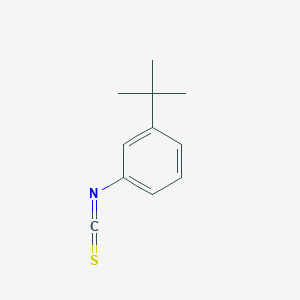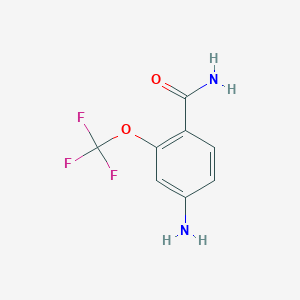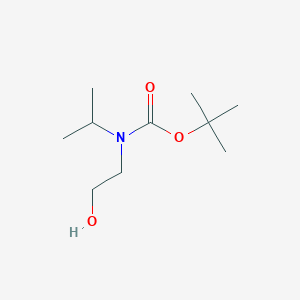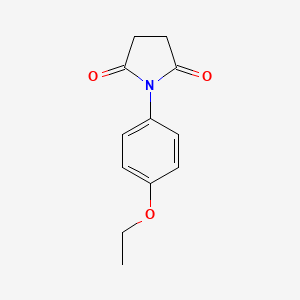
3-tert-Butylphenylisothiocyanate
Vue d'ensemble
Description
3-tert-Butylphenylisothiocyanate is a chemical compound that belongs to the class of isothiocyanates. It has a molecular formula of C11H13NS and a molecular weight of 191.29 . It is widely used in various fields, including medical, environmental, and industrial research.
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .Applications De Recherche Scientifique
Carbon Dioxide Fixation and Small Molecule Activation
Research has shown that bifunctional frustrated Lewis pairs, such as 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole, can fixate carbon dioxide and other small molecules by reacting with tert-butyl isothiocyanate, among others. This process results in the formation of zwitterionic, bicyclic boraheterocycles, demonstrating the potential of tert-butyl isothiocyanate derivatives in carbon capture and utilization technologies (Theuergarten et al., 2012).
Advanced Material Synthesis
The synthesis of polythiophene derivatives, such as poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline (PHTQ), showcases the application of tert-butylphenyl derivatives in creating processable and multichromic polymers for potential use in organic electronics. The introduction of the tert-butyl group enhances solution processability, indicating the importance of tert-butylphenyl derivatives in the development of advanced materials (Ozyurt et al., 2008).
Organic Semiconductor Engineering
The study of bulky substituents, like tert-butyl, in the control of solid-state structures and charge mobility of organic semiconductors demonstrates the relevance of tert-butylphenyl derivatives in modifying electronic properties for improved device performance. Such structural engineering strategies are essential for the development of molecular metals and semiconductors (Filatre-Furcate et al., 2016).
Photophysical Studies
Research involving polypyridine ruthenium(II) complexes with different monodentate ligands, including tert-butylphenyl derivatives, explores the photophysical properties of these complexes. Such studies are crucial for understanding ligand exchange dynamics and developing photochemically active materials for various applications, from catalysis to photovoltaics (Bonnet et al., 2003).
Development of OLED Materials
The synthesis of heteroleptic Ir(III) complexes with tert-butylphenyl triazolate chromophores underlines the utility of tert-butylphenyl derivatives in creating materials with desirable photophysical properties for organic light-emitting diodes (OLEDs). Such materials contribute to the advancement of display and lighting technologies by enhancing efficiency and color quality (Chang et al., 2013).
Mécanisme D'action
Target of Action
This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets through covalent or non-covalent bonding, leading to changes in the target’s function or structure
Biochemical Pathways
The specific biochemical pathways affected by 3-tert-Butylphenylisothiocyanate are currently unknown . Given its use in proteomics research , it may influence protein-related pathways. More research is needed to identify the exact pathways and their downstream effects.
Result of Action
As a biochemical used in proteomics research , it may influence protein function or structure, leading to changes at the molecular and cellular levels
Propriétés
IUPAC Name |
1-tert-butyl-3-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)9-5-4-6-10(7-9)12-8-13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDYQPUPSLXYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)


![4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3146891.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid](/img/structure/B3146895.png)


![Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3146904.png)



